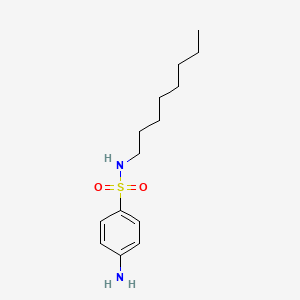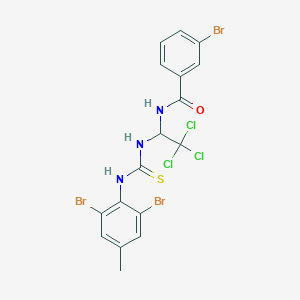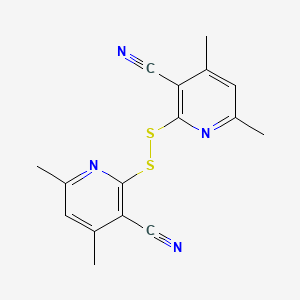
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of chlorine atoms at the 6 and 8 positions can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Phenoxyphenyl Substitution: The final step involves the substitution of the phenoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl group.
Reduction: Reduction reactions could target the quinazolinone core or the acetamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, compounds in this class may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the dichloro and phenoxyphenyl substitutions.
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide: Has a methoxy group instead of a phenoxy group.
Uniqueness
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of both dichloro and phenoxyphenyl groups, which may enhance its biological activity and specificity compared to similar compounds.
Properties
CAS No. |
618444-18-1 |
|---|---|
Molecular Formula |
C22H15Cl2N3O3 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H15Cl2N3O3/c23-14-10-18-21(19(24)11-14)25-13-27(22(18)29)12-20(28)26-15-6-8-17(9-7-15)30-16-4-2-1-3-5-16/h1-11,13H,12H2,(H,26,28) |
InChI Key |
WXKAMHCTKMWSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)

![2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)

![2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12008587.png)
![2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008596.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12008599.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12008603.png)


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)
![[3-benzoyloxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12008644.png)

